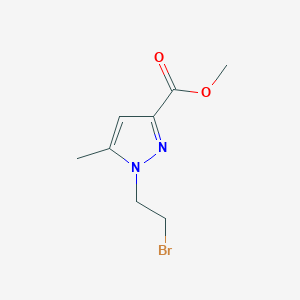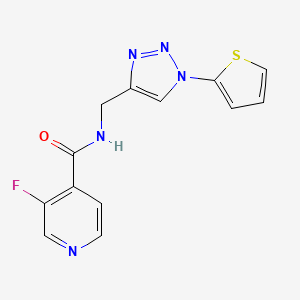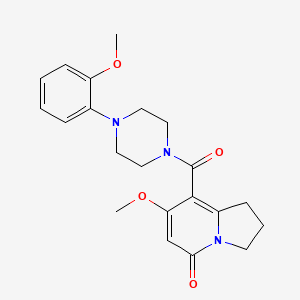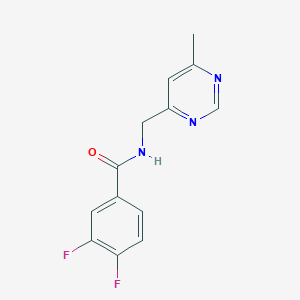
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate, also known as BMK methyl glycidate, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate involves the reaction of 2-bromoethylamine with 5-methylpyrazole-3-carboxylic acid, followed by esterification with methanol.
Starting Materials
2-bromoethylamine, 5-methylpyrazole-3-carboxylic acid, Methanol
Reaction
Step 1: 2-bromoethylamine is reacted with 5-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylic acid., Step 2: The intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is not well understood. However, it is believed to act as a methylating agent, which can modify the structure of biological molecules, such as proteins and nucleic acids. This modification can lead to changes in their function and activity.
Effets Biochimiques Et Physiologiques
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have an effect on the central nervous system, acting as a sedative and hypnotic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate in lab experiments is its high yield and good purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are many potential future directions for research on Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate. One area of interest is its potential use in the synthesis of novel pharmaceuticals and bioactive compounds. Another area of interest is its potential as a tool for studying the structure and function of biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate.
Applications De Recherche Scientifique
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been used as a precursor in the synthesis of various pharmaceuticals, such as benzodiazepines and anti-inflammatory agents. It has also been used in the synthesis of bioactive compounds, such as pyrazole derivatives, which have shown promising results in the treatment of cancer and infectious diseases.
Propriétés
IUPAC Name |
methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)10-11(6)4-3-9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCZQVDMKPUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

